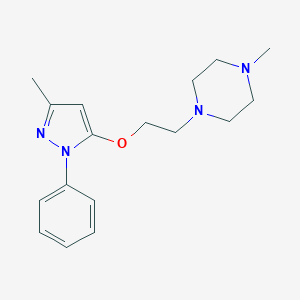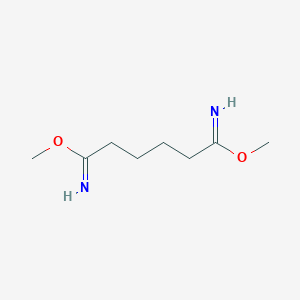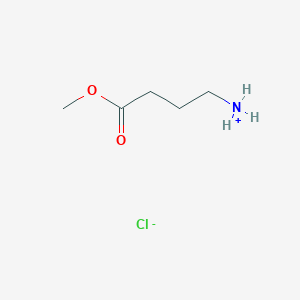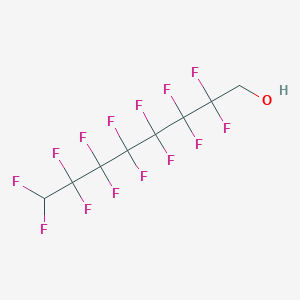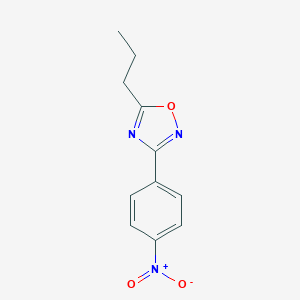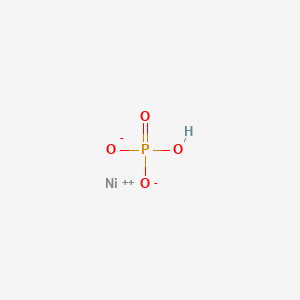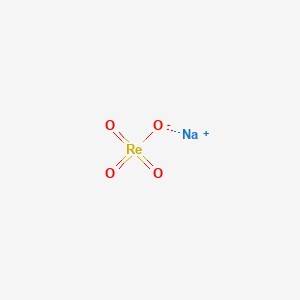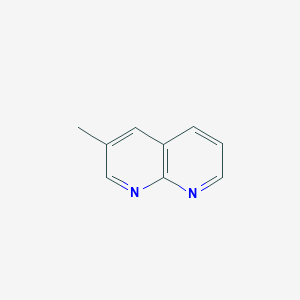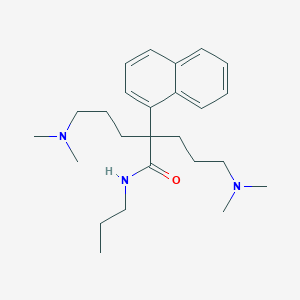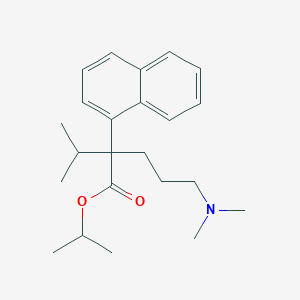
Propan-2-yl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester is a complex organic compound with the molecular formula C23H33NO2 and a molar mass of 355.51 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, a dimethylamino group, and an isopropyl ester group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate typically involves multiple steps. One common method includes the reaction of 1-naphthaleneacetic acid with isopropyl alcohol in the presence of a catalyst to form the ester.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity. Catalysts like lead acetate can be used to accelerate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Propan-2-yl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The naphthalene ring structure allows for strong binding interactions, enhancing the compound’s efficacy .
Comparación Con Compuestos Similares
Similar Compounds
- Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid methyl ester
- Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid ethyl ester
- Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid butyl ester
Uniqueness
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and interaction with biological targets. Compared to its methyl, ethyl, and butyl ester counterparts, the isopropyl ester exhibits distinct physicochemical properties that make it suitable for specific applications .
Propiedades
Número CAS |
13349-34-3 |
|---|---|
Fórmula molecular |
C23H33NO2 |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
propan-2-yl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate |
InChI |
InChI=1S/C23H33NO2/c1-17(2)23(15-10-16-24(5)6,22(25)26-18(3)4)21-14-9-12-19-11-7-8-13-20(19)21/h7-9,11-14,17-18H,10,15-16H2,1-6H3 |
Clave InChI |
JSDBDARBENMOSW-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)C |
SMILES canónico |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)C |
Sinónimos |
α-[3-(Dimethylamino)propyl]-α-isopropyl-1-naphthaleneacetic acid isopropyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


